4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide
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Overview
Description
4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many pharmacologically active molecules. The presence of methoxy and pyridazinyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl group can be introduced through a reaction between 6-methoxypyridazine and an appropriate halogenated precursor under basic conditions.
Coupling Reaction: The pyridazinyl intermediate is then coupled with a phenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.
Biological Research: Used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy and pyridazinyl groups may enhance binding affinity and specificity, leading to potent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide
- 4-methoxy-N-[3-(6-methoxy-3-pyridazinyl)phenyl]-2,5-dimethylbenzenesulfonamide
Uniqueness
4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs. The presence of both methoxy and pyridazinyl groups in specific positions enhances its potential as a versatile compound in various applications.
Properties
IUPAC Name |
4-methoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-13-11-19(14(2)10-18(13)26-3)28(24,25)23-16-7-5-6-15(12-16)17-8-9-20(27-4)22-21-17/h5-12,23H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAXGNXCEHZIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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